1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea
Description
1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a synthetic urea derivative featuring a 1,3,4-oxadiazole ring substituted with a thiophene moiety and a 2-methoxyethyl group. Its design aligns with trends in drug discovery, where urea and oxadiazole motifs are leveraged for their ability to engage biological targets through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-16-5-4-11-9(15)12-10-14-13-8(17-10)7-3-2-6-18-7/h2-3,6H,4-5H2,1H3,(H2,11,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWGIBNHYYAFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(O1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound notable for its unique structural features, which include a methoxyethyl group, a thiophene ring, and an oxadiazole ring. This combination of functional groups suggests potential biological activities that warrant investigation.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄O₃S |
| Molecular Weight | 244.29 g/mol |
| CAS Number | 1251580-29-6 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : Reaction of a suitable hydrazide with a carboxylic acid derivative.
- Introduction of the Thiophene Ring : Cyclization involving a thiocarbonyl compound.
- Attachment of the Methoxyethyl Group : Alkylation with a methoxyethyl halide.
- Formation of the Urea Linkage : Reaction with an isocyanate to yield the final product.
The biological activity of this compound is thought to involve interactions with various biological targets:
- Enzyme Inhibition : The oxadiazole ring may participate in hydrogen bonding with enzyme active sites.
- Receptor Modulation : The thiophene ring can engage in π-π interactions with aromatic residues in proteins.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
In vitro studies have shown that derivatives containing oxadiazole and thiophene moieties possess significant antiproliferative effects against various cancer cell lines. For instance:
- Compounds related to this structure have demonstrated IC50 values in the micromolar range against human cancer cell lines such as MCF-7 and A549 .
Antimicrobial Properties
The compound's structural elements suggest potential antimicrobial activity. Research has indicated that similar (thio)urea derivatives exhibit broad-spectrum antimicrobial effects .
Table 2: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antiproliferative Activity : A study evaluated various urea derivatives for their ability to inhibit cell growth in cancer cell lines. The results indicated that certain modifications at the urea position significantly enhanced activity against MCF-7 cells compared to standard treatments like etoposide .
- Toxicity Assessment : Compounds were assessed for acute oral toxicity alongside their antiproliferative effects. Many derivatives showed reduced toxicity while maintaining efficacy, making them promising candidates for further development in anticancer therapies .
Scientific Research Applications
Overview
1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound that has garnered attention in various fields due to its unique structural features. This compound combines a methoxyethyl group, a thiophene ring, and an oxadiazole ring, which contribute to its diverse applications in medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry
The compound is being explored for its potential as a drug candidate. Its structure suggests possible interactions with biological targets, making it a subject of interest in the development of new therapeutics. Research indicates that derivatives of thiophene and oxadiazole have exhibited antimicrobial and anticancer properties, suggesting that this compound may also possess similar activities.
Case Studies:
- Antimicrobial Activity: Preliminary studies have shown that compounds containing thiophene and oxadiazole rings exhibit significant antibacterial activity against various strains of bacteria. This suggests potential applications in developing new antibiotics.
- Anticancer Properties: Research has indicated that certain oxadiazole derivatives can induce apoptosis in cancer cells. Further investigation into this compound could reveal its efficacy against specific cancer types.
Materials Science
The unique electronic properties of this compound make it suitable for applications in materials science. It can be utilized in the development of organic semiconductors, which are essential for electronic devices.
Applications:
- Organic Light Emitting Diodes (OLEDs): The compound's ability to conduct electricity and its photoluminescent properties make it a candidate for use in OLED technology.
- Solar Cells: Its structural characteristics may enhance the efficiency of organic photovoltaic cells by improving charge transport.
Organic Synthesis
This compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitution and cyclization.
Synthetic Pathways:
- Formation of Complex Molecules: By modifying the methoxyethyl or thiophene groups, researchers can create derivatives with tailored properties for specific applications.
Comparison with Similar Compounds
1-(1-Adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (Compound 40)
- Structural Differences : Replaces the 2-methoxyethyl group with a bulky 1-adamantyl moiety.
- Synthesis : Prepared using 2-adamantylamine hydrochloride and heteroaryl isocyanates in dichloromethane (DCM) with diisopropylethylamine (DIPEA), yielding 42.4% .
- Physical Properties : Melting point (211–213°C) is higher than typical methoxyethyl derivatives, likely due to adamantyl’s rigidity and lipophilicity.
N-Substituted Derivatives of 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide
Oxadiazole-Based PARP Inhibitors (e.g., Compound 5w)
1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-ones
Thiadiazole-Urea Derivatives (e.g., 1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea)
- Structural Differences : Thiadiazole ring replaces oxadiazole, with chlorine and methoxyphenyl groups.
- Properties : Thiadiazole’s sulfur atom may enhance metabolic stability but reduce electronic polarity compared to oxadiazole .
Q & A
Q. What are the established synthetic routes for 1-(2-Methoxyethyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea, and how do reaction conditions influence yield?
The synthesis typically involves coupling a substituted urea precursor with a 1,3,4-oxadiazole derivative. A common approach is reacting 2-methoxyethyl isocyanate with 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Reaction optimization studies suggest that temperature (80–100°C), solvent polarity, and stoichiometric ratios (1:1.2 for amine:isocyanate) significantly impact yields, which range from 45–72% .
Q. How is the structural integrity of this compound verified post-synthesis?
Characterization employs:
- NMR spectroscopy : and NMR confirm the presence of the methoxyethyl group (δ ~3.3 ppm for OCH) and thiophene protons (δ ~7.2–7.5 ppm) .
- X-ray crystallography : Resolves bond angles and planarity of the oxadiazole-thiophene moiety, with mean C–C bond lengths of ~1.39 Å .
- Mass spectrometry : Molecular ion peaks ([M+H]) align with the molecular formula CHNOS .
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with water .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway?
Density Functional Theory (DFT) calculations predict transition-state energies for key steps (e.g., cyclization of the oxadiazole ring). Solvent effects are modeled using COSMO-RS to identify optimal polar aprotic solvents (e.g., DMF), improving yields by 15–20% . Molecular docking studies also guide functional group modifications to enhance reactivity .
Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies may arise in bond length measurements (e.g., oxadiazole C–N bonds). Example : X-ray data shows a bond length of 1.32 Å, while NMR coupling constants suggest 1.35 Å. Resolution steps:
Q. What strategies improve bioactivity through structural modifications?
- Substituent engineering : Replace the methoxyethyl group with a morpholinoethoxy chain to enhance solubility (logP reduction from 2.1 to 1.4) .
- Heterocycle substitution : Swap thiophene with pyridine to test π-π stacking interactions in enzyme binding assays .
- Prodrug design : Introduce ester linkages (e.g., ethyl carboxylate) for controlled release in pharmacokinetic studies .
Q. How can in silico models predict metabolic stability?
- P450 enzyme metabolism : Use ADMET predictors (e.g., SwissADME) to identify vulnerable sites (e.g., oxadiazole ring oxidation).
- Metabolite identification : Simulate phase I/II metabolism with software like MetaSite, prioritizing hydroxylation at the thiophene ring (80% probability) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
